2,2-Propanedithiol
Description
Structure
2D Structure
Properties
CAS No. |
1687-47-4 |
|---|---|
Molecular Formula |
C3H8S2 |
Molecular Weight |
108.23 g/mol |
IUPAC Name |
propane-2,2-dithiol |
InChI |
InChI=1S/C3H8S2/c1-3(2,4)5/h4-5H,1-2H3 |
InChI Key |
HMPSOEYFMTWOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(S)S |
Origin of Product |
United States |
Preparation Methods
2,2-Propanedithiol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloropropane with sodium hydrosulfide in an aqueous medium. This reaction typically requires controlled temperatures and pH levels to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2,2-Propanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dithiobis(propane).
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Propanedithiol has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein structures, as the thiol groups can form strong bonds with metal ions and other functional groups.
Mechanism of Action
The mechanism by which 2,2-Propanedithiol exerts its effects involves the reactivity of its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This property is exploited in various applications, such as metal chelation and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Key Research Findings
- Polymer Science : Cross-linking poly(vinylcyclohexene carbonate) with 1,3-propanedithiol increased its glass transition temperature (Tg) by 55°C, enhancing thermal stability .
- Antimicrobial Activity: 1,3-Propanedithiol-capped copper nanoclusters showed boosted antibacterial efficacy, making them viable for medical coatings .
- Environmental Chemistry: Unlike monothiols, 1,3-propanedithiol mediates trace-level mercury methylation, though less efficiently than 1,2-ethanedithiol .
Q & A
Q. How can researchers validate the absence of artifacts in GC/MS data for this compound derivatization products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
